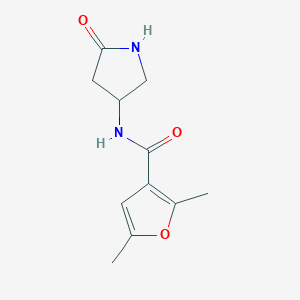
2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide, commonly referred to as MPA, is a synthetic compound with a wide range of applications in science and medicine. This compound has been studied extensively in recent years due to its unique properties, and its potential in a variety of applications is only beginning to be explored. MPA is a small molecule with a molecular weight of approximately 200, and it is a colorless and odorless solid at room temperature. It has a melting point of approximately 150°C and is soluble in water, alcohol, and other organic solvents.
科学研究应用
MPA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and agrochemicals. It has also been used in the synthesis of polymers and other materials. In addition, MPA has been used in the synthesis of various biologically active compounds, such as peptides and proteins.
作用机制
MPA has been studied extensively in recent years due to its unique properties, and its potential in a variety of applications is only beginning to be explored. The mechanism of action of MPA is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of lipids and proteins. In addition, MPA has been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties.
Biochemical and Physiological Effects
MPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MPA can inhibit the activity of enzymes involved in the synthesis of lipids and proteins. In addition, MPA has been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties. MPA has also been shown to have antioxidant and free radical scavenging activity, which may be beneficial in preventing certain diseases.
实验室实验的优点和局限性
MPA has a number of advantages for use in laboratory experiments. It is a small molecule with a molecular weight of approximately 200, and it is a colorless and odorless solid at room temperature. It has a melting point of approximately 150°C and is soluble in water, alcohol, and other organic solvents. In addition, MPA is relatively inexpensive and can be synthesized by a variety of methods.
However, there are some limitations to using MPA in laboratory experiments. MPA is not very stable, and it can be degraded by light and heat. In addition, MPA can react with other compounds, and it can be toxic if not handled properly.
未来方向
The potential of MPA is only beginning to be explored, and there are a number of potential future directions for research. One potential direction is the development of new synthesis methods for MPA. Another potential direction is the further exploration of MPA’s biochemical and physiological effects. In addition, further research into the mechanism of action of MPA could lead to the development of new therapeutic agents. Finally, further research into the stability and toxicity of MPA could lead to the development of safer and more effective compounds.
合成方法
MPA can be synthesized by a variety of methods, including the Grignard reaction, the Wittig reaction, and the Suzuki-Miyaura coupling reaction. The Grignard reaction is a classical method for synthesizing MPA, and it involves the reaction of a Grignard reagent with an aldehyde or ketone. The Wittig reaction is a more modern method for synthesizing MPA, and it involves the reaction of an alkyl halide with an aldehyde or ketone in the presence of a phosphonium salt. The Suzuki-Miyaura coupling reaction is a more recent method for synthesizing MPA, and it involves the reaction of an organoboron compound with an aldehyde or ketone.
属性
IUPAC Name |
2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-3-2-4-10(5-9)6-13(17)15-11-7-12(16)14-8-11/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJACESKLLFRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506242.png)
![4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506253.png)
![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506264.png)
![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)
![4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506280.png)
![3-[(morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane](/img/structure/B6506282.png)
![N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide](/img/structure/B6506283.png)
![4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione](/img/structure/B6506287.png)
![N-cyclopropyl-3-(4-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6506294.png)

![N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B6506302.png)
![N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6506312.png)
